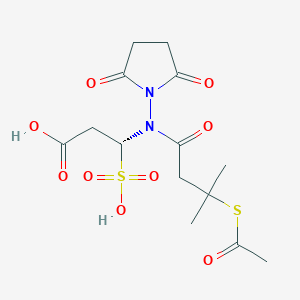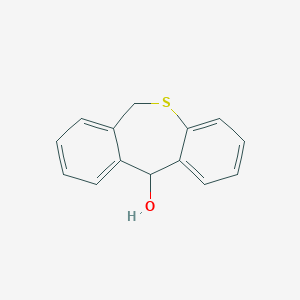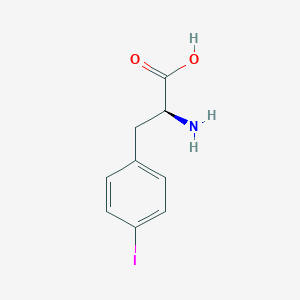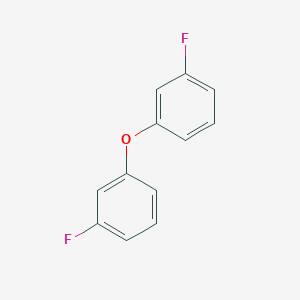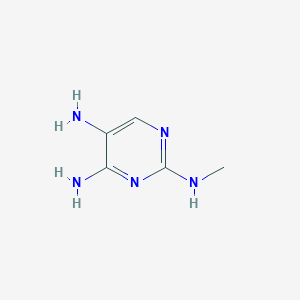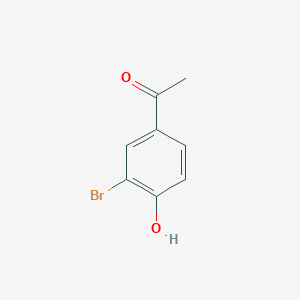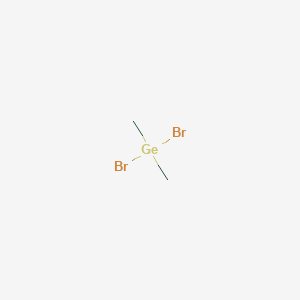
Dimethylgermane, dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylgermane, dibromo-, also known as DMGeBr2, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of Dimethylgermane, dibromo- is not fully understood, but it is believed to act as a Lewis acid catalyst in organic reactions. In materials science, Dimethylgermane, dibromo- is used as a precursor for the growth of germanium-containing materials through chemical vapor deposition.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Dimethylgermane, dibromo-. However, it has been shown to be relatively non-toxic in animal studies, with no significant adverse effects observed at low doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Dimethylgermane, dibromo- is its high reactivity and selectivity in organic reactions, making it a useful catalyst. Additionally, Dimethylgermane, dibromo- is relatively easy to synthesize and handle in the laboratory. However, one limitation is its potential toxicity at high doses, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Dimethylgermane, dibromo-. One area of interest is the development of new synthetic methods for Dimethylgermane, dibromo- that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of Dimethylgermane, dibromo- in organic reactions and materials science. Finally, the potential applications of Dimethylgermane, dibromo- in electronics and other areas should be further explored.
Synthesemethoden
Dimethylgermane, dibromo- can be synthesized by reacting germanium tetrabromide with dimethylzinc in the presence of a palladium catalyst. The reaction produces Dimethylgermane, dibromo- as the main product, along with other minor byproducts.
Wissenschaftliche Forschungsanwendungen
Dimethylgermane, dibromo- has been studied for its potential applications in various areas, including catalysis, materials science, and electronics. In catalysis, Dimethylgermane, dibromo- has been shown to be an effective catalyst for various organic reactions, such as the reduction of ketones and aldehydes. In materials science, Dimethylgermane, dibromo- has been used as a precursor for the synthesis of germanium-containing materials, such as germanium nanowires and germanium thin films. In electronics, Dimethylgermane, dibromo- has been studied for its potential use as a dopant in semiconductors.
Eigenschaften
CAS-Nummer |
1730-66-1 |
|---|---|
Produktname |
Dimethylgermane, dibromo- |
Molekularformel |
C2H6Br2Ge |
Molekulargewicht |
262.51 g/mol |
IUPAC-Name |
dibromo(dimethyl)germane |
InChI |
InChI=1S/C2H6Br2Ge/c1-5(2,3)4/h1-2H3 |
InChI-Schlüssel |
VLTYGJDLSRPXQN-UHFFFAOYSA-N |
SMILES |
C[Ge](C)(Br)Br |
Kanonische SMILES |
C[Ge](C)(Br)Br |
Andere CAS-Nummern |
1730-66-1 |
Synonyme |
Dibromodimethylgermane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



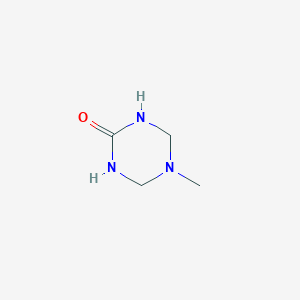



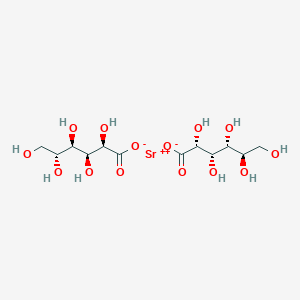
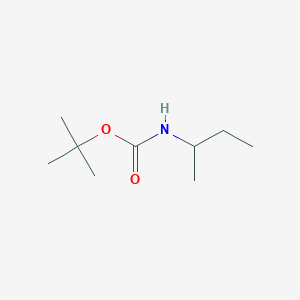
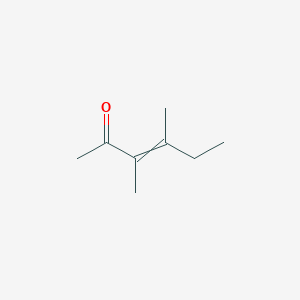
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
